

In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Carbamoylpiperidine-3-carboxylic acid

Cat. No.: B1284338

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This technical guide provides a detailed overview of the available data regarding the melting point of **1-Carbamoylpiperidine-3-carboxylic acid** and its structurally related analogs. Due to the limited availability of direct experimental data for the target compound, this paper serves to consolidate information on closely related molecules to inform research and development activities.

Introduction to 1-Carbamoylpiperidine-3-carboxylic acid

1-Carbamoylpiperidine-3-carboxylic acid, also known as 1-(aminocarbonyl)-3-piperidinecarboxylic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The core structure, a piperidine ring with a carboxylic acid at the 3-position, is a common scaffold in medicinal chemistry. The addition of a carbamoyl group at the 1-position modifies the molecule's physicochemical properties, including its melting point, solubility, and hydrogen bonding capacity. Understanding these properties is crucial for its handling, formulation, and potential application in drug design and development.

Melting Point Data of 1-Carbamoylpiperidine-3-carboxylic acid and Related Compounds

A direct experimental value for the melting point of **1-Carbamoylpiperidine-3-carboxylic acid** (CAS Number: 871478-82-9) is not readily available in the public domain based on the conducted search.^[1] However, the melting points of several structurally similar compounds have been reported and are summarized in Table 1. This data can provide a useful reference for estimating the potential melting range of the target compound.

Compound Name	CAS Number	Molecular Formula	Melting Point (°C)
1-Carbamoylpiperidine-3-carboxylic acid	871478-82-9	C ₇ H ₁₂ N ₂ O ₃	Not Found
1-Boc-piperidine-3-carboxylic acid	84358-12-3	C ₁₁ H ₁₉ NO ₄	159 - 162
(S)-1-Boc-piperidine-3-carboxylic acid	88495-54-9	C ₁₁ H ₁₉ NO ₄	165 - 169
Piperidine-3-carboxylic acid	498-95-3	C ₆ H ₁₁ NO ₂	195
(R)-(-)-3-Piperidinecarboxylic acid	25137-00-2	C ₆ H ₁₁ NO ₂	251 - 255

Table 1: Melting Points of **1-Carbamoylpiperidine-3-carboxylic acid** and Structurally Related Analogs.^{[2][3][4][5][6]}

The data indicates that the substituent on the piperidine nitrogen significantly influences the melting point. The presence of a Boc (tert-butoxycarbonyl) group, which is a common protecting group in organic synthesis, results in a lower melting point compared to the parent piperidine-3-carboxylic acid. The stereochemistry at the 3-position also appears to affect the melting point, as seen in the difference between the racemic and enantiopure forms of the parent acid.

Experimental Protocol for Melting Point Determination

While a specific experimental protocol for determining the melting point of **1-Carbamoylpiperidine-3-carboxylic acid** was not found, a general and widely accepted methodology is provided below. This protocol is standard for most crystalline organic compounds and would be suitable for the target molecule.

Objective: To determine the melting point range of a solid crystalline organic compound.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Thermometer (calibrated)

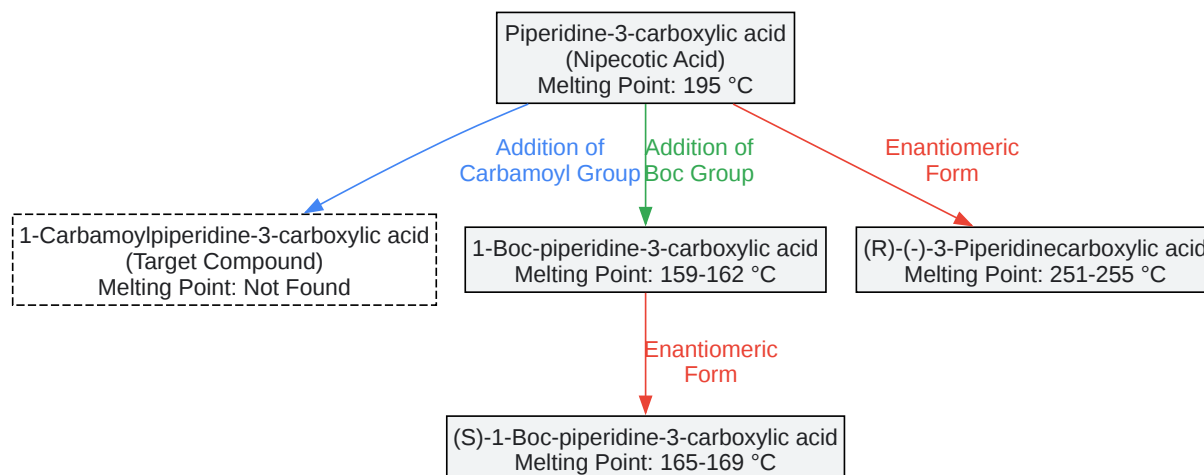
Procedure:

- Sample Preparation:
 - Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
 - Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Calibration:
 - If using a non-digital apparatus, ensure the thermometer is calibrated against known standards.
- Determination:

- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the heating rate. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
- For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
- Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
- Reporting:
 - The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

Logical Relationships and Structural Comparison

To visually represent the structural relationships between **1-Carbamoylpiperidine-3-carboxylic acid** and the analogs for which melting point data is available, the following diagram is provided. This illustrates how modifications to the core piperidine-3-carboxylic acid structure influence its identity and, consequently, its physical properties.



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Figure 1: Structural relationships of **1-Carbamoylpiperidine-3-carboxylic acid** and its analogs.

Conclusion

While the precise melting point of **1-Carbamoylpiperidine-3-carboxylic acid** remains to be experimentally determined and reported, analysis of structurally related compounds provides valuable context. The melting point is expected to be influenced by the presence of the carbamoyl group, which can participate in hydrogen bonding and affect the crystal lattice energy. The provided general experimental protocol for melting point determination offers a standardized method for researchers to ascertain this key physicochemical parameter. Further experimental investigation is warranted to establish a definitive melting point for this compound.

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